molecular formula C26H20Cl2N4OS2 B12455635 (4E)-2-(1,3-benzothiazol-2-yl)-4-{1-[(4-chlorobenzyl)amino]ethylidene}-5-{[(4-chlorophenyl)sulfanyl]methyl}-2,4-dihydro-3H-pyrazol-3-one

(4E)-2-(1,3-benzothiazol-2-yl)-4-{1-[(4-chlorobenzyl)amino]ethylidene}-5-{[(4-chlorophenyl)sulfanyl]methyl}-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B12455635
M. Wt: 539.5 g/mol
InChI Key: GRYMXQINUHPDBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (4E)-2-(1,3-benzothiazol-2-yl)-4-{1-[(4-chlorobenzyl)amino]ethylidene}-5-{[(4-chlorophenyl)sulfanyl]methyl}-2,4-dihydro-3H-pyrazol-3-one is a complex organic molecule that features a benzothiazole ring, a pyrazolone core, and chlorinated phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-2-(1,3-benzothiazol-2-yl)-4-{1-[(4-chlorobenzyl)amino]ethylidene}-5-{[(4-chlorophenyl)sulfanyl]methyl}-2,4-dihydro-3H-pyrazol-3-one typically involves multi-step organic reactions. The process may start with the preparation of the benzothiazole ring, followed by the formation of the pyrazolone core. The chlorinated phenyl groups are introduced through nucleophilic substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow chemistry and automated synthesis may be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions may target the nitro groups or other reducible functionalities within the molecule.

    Substitution: Nucleophilic substitution reactions can be used to modify the chlorinated phenyl groups, introducing various substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, the compound may be investigated for its potential as a bioactive molecule. Studies could explore its interactions with biological targets, such as enzymes or receptors.

Medicine

The compound’s potential medicinal properties, such as anti-inflammatory or anticancer activities, make it a candidate for drug development. Preclinical studies and clinical trials would be necessary to evaluate its efficacy and safety.

Industry

In the industrial sector, the compound could be used in the development of new materials, such as polymers or coatings. Its chemical stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism of action of (4E)-2-(1,3-benzothiazol-2-yl)-4-{1-[(4-chlorobenzyl)amino]ethylidene}-5-{[(4-chlorophenyl)sulfanyl]methyl}-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s binding to these targets can modulate their activity, leading to various biological effects. Pathways involved in its mechanism of action may include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • **(4E)-2-(1,3-benzothiazol-2-yl)-4-{1-[(4-chlorobenzyl)amino]ethylidene}-5-{[(4-chlorophenyl)sulfanyl]methyl}-2,4-dihydro-3H-pyrazol-3-one
  • **this compound

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features. Compared to similar compounds, it may exhibit distinct reactivity, stability, or biological activity. These unique properties make it a valuable subject for further research and development.

Properties

Molecular Formula

C26H20Cl2N4OS2

Molecular Weight

539.5 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-yl)-4-[N-[(4-chlorophenyl)methyl]-C-methylcarbonimidoyl]-5-[(4-chlorophenyl)sulfanylmethyl]-1H-pyrazol-3-one

InChI

InChI=1S/C26H20Cl2N4OS2/c1-16(29-14-17-6-8-18(27)9-7-17)24-22(15-34-20-12-10-19(28)11-13-20)31-32(25(24)33)26-30-21-4-2-3-5-23(21)35-26/h2-13,31H,14-15H2,1H3

InChI Key

GRYMXQINUHPDBA-UHFFFAOYSA-N

Canonical SMILES

CC(=NCC1=CC=C(C=C1)Cl)C2=C(NN(C2=O)C3=NC4=CC=CC=C4S3)CSC5=CC=C(C=C5)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.